molecular formula C16H19N3O3 B5783500 1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea

1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea

Cat. No.: B5783500
M. Wt: 301.34 g/mol
InChI Key: BWZYYXQGBVHXSQ-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both an acetylphenyl group and an oxazolyl group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetylphenyl group: This step may involve Friedel-Crafts acylation or other suitable methods to attach the acetyl group to the phenyl ring.

    Urea formation: The final step involves the reaction of the oxazole derivative with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group may be oxidized to form carboxylic acids or other derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)amine: Similar structure but with an amine group instead of a urea linkage.

    1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(20)11-6-5-7-12(8-11)17-15(21)18-14-9-13(22-19-14)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZYYXQGBVHXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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